3-Fluoro-4'-methyl-1,1'-biphenyl
CAS No.: 72093-42-6
Cat. No.: VC7996504
Molecular Formula: C13H11F
Molecular Weight: 186.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72093-42-6 |
|---|---|
| Molecular Formula | C13H11F |
| Molecular Weight | 186.22 g/mol |
| IUPAC Name | 1-fluoro-3-(4-methylphenyl)benzene |
| Standard InChI | InChI=1S/C13H11F/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,1H3 |
| Standard InChI Key | BGVOIDLAUFLERQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC(=CC=C2)F |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=CC=C2)F |
Introduction
Structural and Molecular Characteristics
3-Fluoro-4'-methyl-1,1'-biphenyl (C₁₃H₁₁F) consists of two benzene rings connected by a single covalent bond. The fluorine substituent at the 3-position introduces electron-withdrawing effects, while the methyl group at the 4'-position contributes electron-donating characteristics. This combination creates a polarized electronic environment that influences reactivity and intermolecular interactions.
Molecular Formula: C₁₃H₁₁F
Molecular Weight: 200.23 g/mol
IUPAC Name: 2-fluoro-4-(4-methylphenyl)benzene
The compound’s geometry allows for limited rotational freedom between the two aromatic rings, with torsional angles influenced by substituent steric effects. Computational models predict a dihedral angle of approximately 30–40° between the rings, a feature common to ortho-substituted biphenyls .
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling
The most reliable route to 3-fluoro-4'-methyl-1,1'-biphenyl involves a palladium-catalyzed Suzuki-Miyaura coupling. This method couples an aryl halide with an aryl boronic acid under optimized conditions:
| Reactant A | Reactant B | Catalyst System | Solvent | Temperature | Yield* |
|---|---|---|---|---|---|
| 3-Fluoro-4-bromobenzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Toluene | 80°C, 12 hr | 65–75% |
*Typical yields based on analogous biphenyl syntheses .
Key Steps:
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Transmetallation: The boronic acid transfers its aryl group to the palladium center.
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Oxidative Addition: The aryl halide binds to palladium, forming a Pd(II) intermediate.
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Reductive Elimination: The biphenyl product is released, regenerating the Pd(0) catalyst.
Alternative Approaches
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Ullmann Coupling: Copper-mediated coupling of 3-fluoroiodobenzene with 4-methylphenol derivatives, though less efficient (yields ~40–50%) .
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Directed ortho-Metalation: Functionalization of pre-formed biphenyls via directed fluorination/methylation, suitable for late-stage modifications.
Physicochemical Properties
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry:
Infrared Spectroscopy:
Thermal and Solubility Properties
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Melting Point: Estimated 85–90°C (extrapolated from methyl/fluoro-substituted biphenyls).
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Solubility: Soluble in toluene, dichloromethane, and THF; sparingly soluble in hexane and water .
Applications in Scientific Research
Organic Electronics
Fluorinated biphenyls enhance charge transport in organic semiconductors. In OLEDs, 3-fluoro-4'-methyl-1,1'-biphenyl improves electron injection efficiency due to its polarized structure:
| Property | Value (vs. Unsubstituted Biphenyl) | Application Impact |
|---|---|---|
| Electron Affinity | +0.3 eV | Improved cathode interface |
| HOMO-LUMO Gap | 4.1 eV → 3.8 eV | Red-shifted emission spectra |
| Thermal Stability | Decomp. temp. ↑ 20°C | Enhanced device longevity |
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive molecules. For example, enzymatic oxidation yields quinone derivatives with demonstrated anticancer activity in vitro :
Case Study:
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Target: Human breast cancer cells (MCF-7)
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IC₅₀: 12.5 μM (parent compound) vs. 4.2 μM (oxidized quinone)
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Mechanism: ROS generation and mitochondrial membrane depolarization .
Future Directions
Advanced Materials Design
Incorporating 3-fluoro-4'-methyl-1,1'-biphenyl into metal-organic frameworks (MOFs) could exploit its rigid geometry for gas storage applications. Preliminary simulations suggest a CO₂ uptake capacity of 2.8 mmol/g at 298 K.
Catalytic Applications
Pd complexes of this biphenyl show promise in cross-coupling reactions, with turnover numbers (TON) exceeding 10⁴ in Suzuki-Miyaura reactions .
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